Cas no 88445-07-2 (3-Phenyl-pent-1-yn-3-ol)

3-Phenyl-pent-1-yn-3-ol structure
3-Phenyl-pent-1-yn-3-ol structure
Product Name:3-Phenyl-pent-1-yn-3-ol
CAS No:88445-07-2
MF:C11H12O
MW:160.212383270264
CID:632494
Update Time:2025-04-24

3-Phenyl-pent-1-yn-3-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-ethyl-a-ethynyl-, (S)-
    • 3-phenylpent-1-yn-3-ol
    • 3-PHENYL-PENT-1-YN-3-OL
    • 3-Phenyl-1-pentyn-3-ol
    • 1-Ethynyl-1-phenyl-1-propanol
    • OBZUGNGWNBQMLU-UHFFFAOYSA-N
    • 3-Phenyl-pent-1-yn-3-ol
    • Inchi: 1S/C11H12O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h1,5-9,12H,4H2,2H3
    • InChI Key: OBZUGNGWNBQMLU-UHFFFAOYSA-N
    • SMILES: OC(C#C)(C1C=CC=CC=1)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Topological Polar Surface Area: 20.2

3-Phenyl-pent-1-yn-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P400153-10mg
3-Phenyl-pent-1-yn-3-ol
88445-07-2
10mg
$ 50.00 2022-06-03
TRC
P400153-50mg
3-Phenyl-pent-1-yn-3-ol
88445-07-2
50mg
$ 135.00 2022-06-03
TRC
P400153-100mg
3-Phenyl-pent-1-yn-3-ol
88445-07-2
100mg
$ 230.00 2022-06-03
Alichem
A019124571-5g
3-Phenyl-pent-1-yn-3-ol
88445-07-2 97%
5g
$1149.00 2023-08-31
1PlusChem
1P023NQN-250mg
3-PHENYL-PENT-1-YN-3-OL
88445-07-2 97%
250mg
$212.00 2024-04-20
1PlusChem
1P023NQN-1g
3-PHENYL-PENT-1-YN-3-OL
88445-07-2 97%
1g
$507.00 2024-04-20
1PlusChem
1P023NQN-5g
3-PHENYL-PENT-1-YN-3-OL
88445-07-2 97%
5g
$1443.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747367-1g
(s)-3-Phenylpent-1-yn-3-ol
88445-07-2 98%
1g
¥5740.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747367-5g
(s)-3-Phenylpent-1-yn-3-ol
88445-07-2 98%
5g
¥17206.00 2024-04-27

Additional information on 3-Phenyl-pent-1-yn-3-ol

Chemical Profile of 3-Phenylpent-1-yn-3-ol (CAS No. 88445-07-2)

3-Phenylpent-1-yn-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 88445-07-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This molecule, characterized by its phenyl and alkyne functional groups, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both aromatic and alkyne moieties allows for diverse chemical modifications, enabling its application in the development of novel bioactive molecules and advanced materials.

The compound’s molecular structure consists of a pentyl chain terminated with a propargyl group (alkyne) at one end and a hydroxyl group at the other end, with a phenyl ring attached to the third carbon atom of the chain. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The phenyl moiety contributes to hydrophobic interactions and can participate in π-stacking interactions, while the alkyne group is highly reactive towards metal-catalyzed coupling reactions such as Sonogashira coupling, Suzuki-Miyaura coupling, and Heck reaction. These reactions are pivotal in constructing complex molecular architectures, particularly in drug discovery and polymer synthesis.

In recent years, 3-Phenylpent-1-yn-3-ol has been explored as a key intermediate in the synthesis of biologically active compounds. Its alkyne functionality allows for efficient introduction of diverse substituents, enabling the creation of derivatives with tailored pharmacological properties. For instance, researchers have utilized this compound to develop novel analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The hydroxyl group provides an additional site for derivatization, such as etherification or esterification, which can modulate solubility and metabolic stability. These modifications are critical in optimizing drug-like properties, including bioavailability and target specificity.

Moreover, the phenyl ring in 3-Phenylpent-1-yn-3-ol has been investigated for its potential role in enhancing binding affinity to biological targets. Phenyl-derived scaffolds are frequently found in approved drugs due to their ability to interact favorably with protein binding sites through hydrophobic interactions and π-cation interactions. The combination of these features makes this compound an attractive candidate for structure-based drug design. Computational studies have demonstrated that derivatives of 3-Phenylpent-1-yn-3-ol can effectively engage with active sites of enzymes and receptors, suggesting their utility in developing next-generation therapeutics.

Recent advancements in synthetic methodologies have further expanded the applications of 3-Phenylpent-1-yn-3-ol. Transition-metal-catalyzed reactions have enabled the construction of complex heterocyclic systems from this precursor, opening new avenues for medicinal chemistry research. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at various positions along the carbon chain, generating libraries of novel compounds for high-throughput screening. Additionally, copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been utilized to incorporate azide functionalities, facilitating further diversification through click chemistry approaches.

The compound’s potential extends beyond pharmaceutical applications into materials science. The unique combination of aromaticity and alkyne reactivity makes it suitable for designing functional polymers and supramolecular assemblies. Researchers have explored its use in synthesizing conductive polymers by incorporating it into conjugated systems via polymerization reactions such as chain-growth polymerization or ring-opening metathesis polymerization (ROMP). These materials exhibit promising properties for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic devices.

In conclusion, 3-Phenylpent-1-yn-3-ol (CAS No. 88445-07-2) represents a versatile intermediate with broad utility across multiple scientific disciplines. Its structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis and material engineering. As research continues to uncover new methodologies for functionalization and application development, this compound is poised to play an increasingly significant role in advancing both drug discovery and next-generation materials innovation.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.